N'-(4-fluorophenyl)-N,N-dimethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.
Addition of the Trifluoromethylphenyl Group:
Final Modifications: The final steps may include purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up the Synthesis: Developing large-scale reactors and optimizing reaction conditions.
Purification Techniques: Implementing efficient purification methods such as crystallization or distillation.
Quality Control: Ensuring the compound meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N4-(4-Chlorophenyl)-N2,N2-Dimethyl-6-[(2E)-2-{[2-(Trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,3,5-Triazine-2,4-Diamine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N4-(4-Methylphenyl)-N2,N2-Dimethyl-6-[(2E)-2-{[2-(Trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]-1,3,5-Triazine-2,4-Diamine: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H17F4N7 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-4-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H17F4N7/c1-30(2)18-27-16(25-14-9-7-13(20)8-10-14)26-17(28-18)29-24-11-12-5-3-4-6-15(12)19(21,22)23/h3-11H,1-2H3,(H2,25,26,27,28,29)/b24-11+ |
InChI Key |
UISOVOVWJPXLIN-BHGWPJFGSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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